molecular formula C18H29N5O2 B2943557 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione CAS No. 300388-89-0

8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione

Cat. No. B2943557
CAS RN: 300388-89-0
M. Wt: 347.463
InChI Key: GEXJVGYWRITSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione, commonly known as Rolipram, is a selective inhibitor of phosphodiesterase-4 (PDE4). It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been extensively studied for its potential therapeutic effects in various diseases. Rolipram is a type of cyclic AMP (cAMP) phosphodiesterase inhibitor that selectively inhibits PDE4, which is the major PDE isoenzyme present in inflammatory cells.

Mechanism of Action

Rolipram works by increasing the levels of cAMP in cells, which leads to the activation of protein kinase A (PKA). PKA is involved in various cellular processes such as gene expression, metabolism, and ion channel regulation. Rolipram inhibits 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione, which is responsible for the breakdown of cAMP. By inhibiting 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione, Rolipram increases the levels of cAMP, which activates PKA and leads to downstream effects.
Biochemical and Physiological Effects:
Rolipram has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce airway inflammation in animal models of asthma and COPD. Rolipram has been studied for its potential to enhance cognitive function and memory. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The main advantage of using Rolipram in lab experiments is its selectivity for 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione. It has a higher affinity for 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione than other PDE isoenzymes, which makes it a useful tool for studying the role of 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione in various cellular processes. However, one limitation of using Rolipram is its potential to cause side effects such as nausea, vomiting, and diarrhea. It is important to use Rolipram at the appropriate concentration and duration to avoid potential side effects.

Future Directions

There are several future directions for the study of Rolipram. One area of research is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Rolipram has been shown to increase the expression of BDNF, which is involved in the growth and survival of neurons. Another area of research is its potential as an anti-cancer agent. Rolipram has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Further studies are needed to determine the potential therapeutic effects of Rolipram in these diseases. Additionally, the development of new 8-(Azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione inhibitors with improved selectivity and fewer side effects could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

Rolipram is synthesized through a multi-step process starting with the reaction of 2,6-dichloropurine with sodium methoxide to form the corresponding purine derivative. The purine derivative is then reacted with 7-hexyl-1-azepanamine to form the desired product, Rolipram. The final product is purified through column chromatography to obtain a pure compound.

Scientific Research Applications

Rolipram has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and antidepressant effects. Rolipram has been used in preclinical studies to treat various diseases such as asthma, chronic obstructive pulmonary disease (COPD), Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to enhance cognitive function and memory.

properties

IUPAC Name

8-(azepan-1-yl)-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-3-4-5-10-13-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-11-8-6-7-9-12-22/h3-13H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXJVGYWRITSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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